2-(3-Methylpentoxycarbonyl)benzoic acid
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Description
2-(3-Methylpentoxycarbonyl)benzoic acid, also known as Mono (3-methylpentyl) Phthalate, is a phthalate monoester . It can be used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity . It has also been shown to have effects on peroxisomal fatty acid b-oxidation in rats .
Molecular Structure Analysis
The molecular structure of 2-(3-Methylpentoxycarbonyl)benzoic acid consists of a benzene ring attached to a carboxyl group . The molecule has 14 carbon atoms, 18 hydrogen atoms, and 4 oxygen atoms . The molecular weight is 250.29 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(3-Methylpentoxycarbonyl)benzoic acid include its solubility in water and various organic solvents . It’s also worth noting that the properties of organic compounds can be explained by understanding the various types of noncovalent forces .Safety And Hazards
While specific safety data for 2-(3-Methylpentoxycarbonyl)benzoic acid is not available, it’s important to note that similar compounds, such as benzoic acid, are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They can cause skin irritation, serious eye damage, and specific target organ toxicity .
properties
IUPAC Name |
2-(3-methylpentoxycarbonyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-3-10(2)8-9-18-14(17)12-7-5-4-6-11(12)13(15)16/h4-7,10H,3,8-9H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVPVWMVRZNFOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCOC(=O)C1=CC=CC=C1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90910068 |
Source
|
Record name | 2-{[(3-Methylpentyl)oxy]carbonyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90910068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylpentoxycarbonyl)benzoic acid | |
CAS RN |
106636-65-1 |
Source
|
Record name | 2-(3-Methylpentoxycarbonyl)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106636651 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-{[(3-Methylpentyl)oxy]carbonyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90910068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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